molecular formula C8H14O3 B14345298 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane CAS No. 92208-13-4

2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14345298
CAS No.: 92208-13-4
M. Wt: 158.19 g/mol
InChI Key: ORVPQDMCUFCMCK-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a fused cyclohexane and oxirane (epoxide) ring system. The molecule contains two methoxy (-OCH₃) groups at the 2-position of the bicyclo[4.1.0]heptane framework. The parent compound, 7-oxabicyclo[4.1.0]heptane (C₆H₁₀O), has a molecular weight of 98.14 and serves as a foundational scaffold for derivatives .

Properties

CAS No.

92208-13-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2-dimethoxy-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O3/c1-9-8(10-2)5-3-4-6-7(8)11-6/h6-7H,3-5H2,1-2H3

InChI Key

ORVPQDMCUFCMCK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC2C1O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene oxide with methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Reactivity
7-Oxabicyclo[4.1.0]heptane C₆H₁₀O 98.14 None (parent structure) Boiling point: 129–130°C; used in epoxide ring-opening reactions
1-Phenyl-7-oxabicyclo[4.1.0]heptane C₁₂H₁₄O 174.24 Phenyl group at 1-position Exhibits stereoelectronic effects in nucleophilic epoxide ring-opening reactions
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane C₉H₁₄O₃ 170.21 1,3-Dioxolane ring at 3-position Polar due to dioxolane; used in protective group strategies in organic synthesis
3-Vinyl-7-oxabicyclo[4.1.0]heptane C₉H₁₂O 136.19 Vinyl group at 3-position Reactive in cycloaddition and polymerization due to conjugated double bond
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane C₁₀H₁₆O₂ 168.23 Methyl and epoxide substituents High ring strain; used in crosslinking applications (e.g., epoxy resins)

Key Differences and Trends

Electronic Effects :

  • The dimethoxy groups in 2,2-dimethoxy-7-oxabicyclo[4.1.0]heptane are electron-donating, which may stabilize the epoxide ring against nucleophilic attack compared to electron-withdrawing groups (e.g., vinyl or phenyl derivatives) .
  • 1-Phenyl-7-oxabicyclo[4.1.0]heptane (C₁₂H₁₄O) shows reduced reactivity in epoxide ring-opening due to steric hindrance from the bulky phenyl group .

Steric Considerations :

  • Substituents like 1,3-dioxolane (C₉H₁₄O₃) increase polarity and solubility in polar solvents, whereas vinyl groups (C₉H₁₂O) enhance reactivity in polymerization or Diels-Alder reactions .
  • Methyl and epoxide substituents (C₁₀H₁₆O₂) introduce steric strain, making the compound highly reactive in crosslinking reactions .

Synthetic Applications: The parent compound (C₆H₁₀O) is synthesized via epoxidation of cyclohexene, while derivatives like 3-vinyl-7-oxabicyclo[4.1.0]heptane require specialized methods such as Corey-Winter olefination .

Biological Relevance :

  • Conformational studies of 3-oxabicyclo[4.1.0]heptane derivatives suggest that substituents like dioxolane or methoxy groups influence their utility as bioisosteres for heterocyclic rings in drug design .

Research Findings and Data

Table 2: Experimental Data for Selected Derivatives

Compound Boiling Point (°C) Density (g/cm³) Notable Reactions
7-Oxabicyclo[4.1.0]heptane 129–130 0.97 Ring-opening with nucleophiles (e.g., H₂O, amines) to form diols or amino alcohols
3-Vinyl-7-oxabicyclo[4.1.0]heptane 193.4 (predicted) 0.974 (predicted) Polymerizes under radical initiators; participates in [2+2] cycloadditions
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane N/A N/A Used in epoxy resin formulations due to high crosslinking efficiency

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